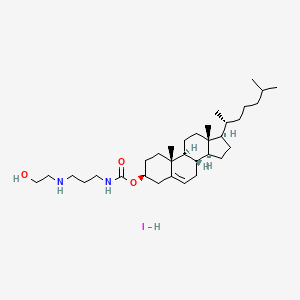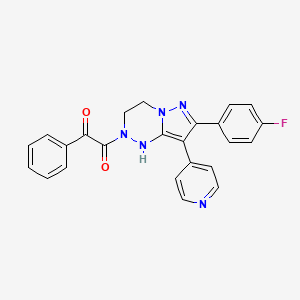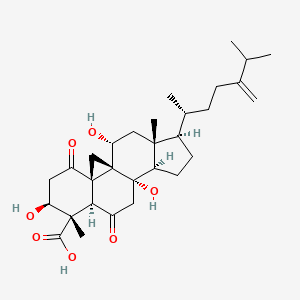![molecular formula C21H18ClN3O B1192929 4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B1192929.png)
4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW440139A is a potent RET kinase inhibitor.
Scientific Research Applications
Anticancer Potential : Compounds related to 4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol have been investigated for their anticancer properties. For example, Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, demonstrating potent cytotoxic activity against cancer cell lines while showing weak inhibitory activity towards normal cells (Huang et al., 2013).
Phosphodiesterase Inhibitors : Novel classes of phosphodiesterase 10A (PDE10A) inhibitors have been developed using quinoline derivatives. Hamaguchi et al. (2014) designed and synthesized new compounds starting from a quinoline derivative, showing potential in improving visual-recognition memory impairment in mice (Hamaguchi et al., 2014).
Chemical Complexes and Interactions : Research by Agarwal et al. (2021) demonstrated the use of phenolate-based ligands, including quinoline derivatives, in the synthesis of dinuclear copper(II) complexes. These complexes exhibited moderate antiferromagnetic coupling and potential for conversion into monomeric complexes (Agarwal et al., 2021).
Spin Interaction in Zinc Complexes : Orio et al. (2010) investigated zinc bis-phenolate complexes, including quinoline derivatives. These complexes showed significant spin interaction, potentially contributing to the understanding of magnetic properties in such compounds (Orio et al., 2010).
Synthesis of Aminoimidazoles : Bonafoux et al. (2009) synthesized a novel series of quinolines, which were potent inhibitors of the TGF-beta receptor 1, a target for therapeutic intervention in various diseases (Bonafoux et al., 2009).
properties
Product Name |
4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol |
|---|---|
Molecular Formula |
C21H18ClN3O |
Molecular Weight |
363.85 |
IUPAC Name |
4-Methyl-3-{[7-(2-pyridinyl)-4-quinolinyl]amino}phenol Hydrochloride |
InChI |
InChI=1S/C21H17N3O.ClH/c1-14-5-7-16(25)13-20(14)24-19-9-11-23-21-12-15(6-8-17(19)21)18-4-2-3-10-22-18;/h2-13,25H,1H3,(H,23,24);1H |
InChI Key |
OSKOUNNDHHFTQP-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(C)C(NC2=CC=NC3=CC(C4=NC=CC=C4)=CC=C23)=C1.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TCMDC-138201; TCMDC138201; TCMDC 138201; GW-440139A; GW 440139A; GW440139A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)
![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)


